molecular formula C8H5ClN2O B6356125 7-Chloro-1,6-naphthyridin-2(1H)-one CAS No. 1345091-18-0

7-Chloro-1,6-naphthyridin-2(1H)-one

Cat. No.: B6356125
CAS No.: 1345091-18-0
M. Wt: 180.59 g/mol
InChI Key: MSOIXGILAIBKIU-UHFFFAOYSA-N
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Description

7-Chloro-1,6-naphthyridin-2(1H)-one is a heterocyclic compound that belongs to the naphthyridine family This compound is characterized by a chloro substituent at the 7th position and a keto group at the 2nd position of the naphthyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-1,6-naphthyridin-2(1H)-one typically involves the diazotization of 3-aryl-1,6-naphthyridine-2,7-diamines. This process can be carried out in various solvents, including concentrated hydrochloric acid, 50% tetrafluoroboric acid, 70% hydrofluoric acid-pyridine, 20% and 90% sulfuric acid, dilute hydrochloric acid, and neat trifluoroacetic acid . By carefully selecting the solvent and reaction conditions, high yields of the target compound can be achieved. side products may also form under certain conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, solvent selection, and purification processes to ensure consistent and high-quality production.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-1,6-naphthyridin-2(1H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Alkylamines are commonly used as nucleophiles in substitution reactions.

    Oxidation and Reduction Reactions:

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-Chloro-1,6-naphthyridin-2(1H)-one and its derivatives primarily involves the inhibition of tyrosine kinases. These enzymes play a crucial role in cell signaling pathways that regulate cell growth, differentiation, and survival. By inhibiting these enzymes, the compound can interfere with the proliferation of cancer cells, making it a potential therapeutic agent .

Comparison with Similar Compounds

Similar Compounds

  • 7-Bromo-1,6-naphthyridin-2(1H)-one
  • 7-Iodo-1,6-naphthyridin-2(1H)-one
  • 7-Fluoro-1,6-naphthyridin-2(1H)-one

Comparison

Compared to its halogenated analogs, 7-Chloro-1,6-naphthyridin-2(1H)-one is unique due to its specific reactivity and potential applications. The chloro substituent provides a balance between reactivity and stability, making it a versatile intermediate for further chemical modifications. Additionally, its derivatives have shown promising biological activities, particularly as tyrosine kinase inhibitors, which may not be as pronounced in its brominated, iodinated, or fluorinated counterparts .

Properties

IUPAC Name

7-chloro-1H-1,6-naphthyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O/c9-7-3-6-5(4-10-7)1-2-8(12)11-6/h1-4H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSOIXGILAIBKIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC2=CC(=NC=C21)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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